4,4''-Diiodo-p-terphenyl

Description

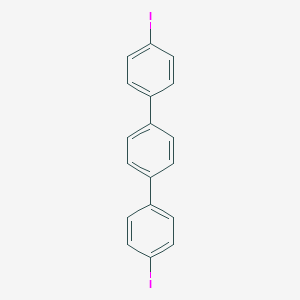

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(4-iodophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12I2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMMWGLDOBFHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)C3=CC=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393677 | |

| Record name | 4,4''-Diiodo-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19053-14-6 | |

| Record name | 4,4''-Diiodo-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4''-Diiodo-p-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,4 Diiodo P Terphenyl and Its Derivatives

Precision Synthesis of Halogenated p-Terphenyl (B122091) Precursors

The construction of the p-terphenyl backbone and the specific placement of halogen atoms are critical for its designed applications. Two primary approaches for preparing terphenyl compounds involve the coupling of dihalobenzene derivatives with aryl metal nucleophiles and the formation of aromatic rings from open-chain precursors through benzannulation reactions. researchgate.net

Regioselective synthesis ensures the precise placement of iodo groups on the terphenyl scaffold, which is crucial for predictable and controlled subsequent reactions, such as cross-coupling or on-surface polymerization.

One effective strategy involves the Suzuki-Miyaura cross-coupling reaction. For instance, various 2,3-diiodinated biphenyl (B1667301) and iodinated meta-terphenyl derivatives have been synthesized with high regioselectivity by reacting 5-substituted 1,2,3-triiodobenzenes with arylboronic acids. researchgate.net This highlights the ability to control the position of iodination through the careful selection of starting materials and reaction conditions.

In another example focused on creating functionalized terphenyls, a key step involved the regioselective iodination of a phenol (B47542) precursor. datapdf.com Treatment of a phenol-containing intermediate with iodine in the presence of tert-butylamine (B42293) led to the desired C-1′ iodide in 92% yield, with a high regioselectivity of 15:1 over the C-5′ iodide. datapdf.com This reaction was found to be thermodynamically controlled, with the less stable isomer converting to the more stable product over time. datapdf.com Such methods are vital for producing specifically substituted p-terphenyls that can serve as building blocks for more complex molecules or materials.

The assembly of the p-terphenyl framework can be approached through two main strategies: convergent and divergent synthesis.

Convergent Synthesis: In this approach, fragments of the final molecule are synthesized separately and then joined together in the final steps. For synthesizing complex structures like dendritic polyphenylazomethines, the convergent method has been traditionally used. nih.gov This strategy is also applicable to the synthesis of rigid p-terphenyl-linked structures. beilstein-journals.org

Divergent Synthesis: This method starts from a central core molecule and builds outwards. While the convergent method can be limited by an increased number of steps and difficulties in modifying the terminal groups, the divergent method offers an alternative. nih.gov A divergent approach has been successfully used to construct dendritic polyphenylazomethines by first creating a terminal-protected version of the dendrimer. nih.gov Combining both convergent and divergent strategies can facilitate the rapid synthesis of higher-generation dendrimers. nih.govacs.org

The choice between these routes often depends on the target molecule's complexity, scale, and desired functionalization. researchgate.netresearchgate.net

| Synthetic Strategy | Description | Key Features | Relevant Precursors/Products |

| Regioselective Iodination | Precise placement of iodine atoms on the aromatic scaffold. | Utilizes methods like Suzuki-Miyaura coupling or directed iodination of activated rings. researchgate.netdatapdf.com | 5-Substituted 1,2,3-triiodobenzenes, Phenol-containing terphenyl precursors. researchgate.netdatapdf.com |

| Convergent Synthesis | Fragments are built separately and then combined. | Allows for the creation of complex, asymmetric molecules. nih.govbeilstein-journals.org | Dendritic polyphenylazomethines, Rigid p-terphenyl-linked mimetics. nih.govbeilstein-journals.org |

| Divergent Synthesis | Molecule is built outwards from a central core. | Useful for creating families of related compounds and high-generation dendrimers. nih.govacs.org | Dendritic polyphenylazomethines, Poly(ether ether ketone) dendrimers. nih.govacs.org |

On-Surface Synthesis Approaches Utilizing 4,4''-Diiodo-p-terphenyl

On-surface synthesis under ultrahigh vacuum conditions has become a powerful tool for creating novel covalent nanostructures that are inaccessible through conventional solution chemistry. acs.org Halogenated precursors like this compound are central to this field, particularly for forming one-dimensional (1D) and two-dimensional (2D) materials directly on catalytically active surfaces. researchgate.net

The Ullmann coupling reaction is a cornerstone of on-surface synthesis, enabling the formation of C-C bonds between aryl halides. uzh.ch When molecules like this compound are deposited onto coinage metal surfaces such as Au(111), Ag(111), or Cu(111), the substrate catalyzes the cleavage of the carbon-halogen bond. researchgate.net

The process generally follows these steps:

Adsorption and Dehalogenation: The precursor molecules are deposited onto the metal surface. Thermal annealing causes the C-I bonds to break, leaving behind highly reactive terphenyl radicals and adsorbed iodine atoms. researchgate.net

Formation of Organometallic Intermediates: The aryl radicals can then coordinate with metal adatoms from the substrate to form stable or labile organometallic structures. researchgate.netresearchgate.net The architecture of these intermediates often templates the structure of the final covalent polymer. researchgate.net

Covalent Coupling: Further annealing provides the energy for C-C bond formation between the radicals, releasing the metal adatoms and creating covalently bonded polymeric chains, such as poly-para-phenylene. researchgate.net

The choice of substrate significantly influences the reaction temperatures and pathways. For example, Ullmann coupling of aryl chlorides proceeds much less efficiently on Au(111) compared to the more reactive Cu(111) and Ag(111) surfaces. ecust.edu.cn The deposition of 4,4''-diiodo-m-terphenyl onto Ag(111) or Ag(110) at room temperature leads to iodine dissociation and the formation of a metal-organic intermediate, with covalent bonds forming after annealing to 460 K. researchgate.net

A significant advancement in on-surface synthesis is the use of light as an external stimulus to initiate reactions. nih.gov Light irradiation can decouple the bond activation step from the thermally activated diffusion of molecules on the surface. researchgate.netacs.org

For the synthesis of poly-para-phenylene from diiodo-p-terphenyl on silver surfaces, combining UV light with heat has been shown to lower the required annealing temperature for each stage of the Ullmann coupling by 50 K. researchgate.netresearchgate.net This provides an additional layer of control over the synthesis, separating the precursor activation from its diffusion and assembly. researchgate.net This technique enhances surface reactivity, making a substrate like silver behave more like the highly reactive copper. researchgate.net

A major challenge in on-surface synthesis is extending these techniques to inert or non-metallic surfaces, such as semiconductors or insulators, which lack the catalytic activity for C-X bond cleavage. researchgate.net To overcome this, a radical deposition source (RDS) has been developed for the direct deposition of aryl radicals onto arbitrary substrates. researchgate.netnih.gov

In this method, a precursor like this compound is passed through a heated reactive drift tube en route to the substrate. nih.gov Inside the tube, the molecules are converted into radicals before they even reach the surface. These radicals are then deposited directly, rendering the substrate's catalytic activity unnecessary. nih.gov

Proof-of-concept studies using this compound on iodine-passivated metal surfaces showed that room-temperature deposition with the RDS resulted in regular structures of monomeric or dimeric biradicals. nih.gov Mild heating then activates their progressive C-C coupling into extended molecular wires, demonstrating a powerful pathway for synthesis on technologically relevant inert surfaces. nih.gov

| On-Surface Approach | Mechanism | Key Advantage | Substrates | Activation |

| Ullmann Coupling | Substrate-catalyzed dehalogenation followed by C-C bond formation, often via organometallic intermediates. researchgate.netuzh.ch | Forms robust, covalently bonded nanostructures directly on surfaces. uzh.ch | Au(111), Ag(111), Cu(111). researchgate.net | Thermal Annealing. researchgate.net |

| Light-Assisted Synthesis | UV light is used to assist in the C-I bond cleavage, separating activation from diffusion. researchgate.netresearchgate.net | Reduces reaction temperatures by ~50 K and enhances control. researchgate.net | Ag(100), Ag(111). researchgate.netresearchgate.net | Heat and UV Light. researchgate.net |

| Radical Deposition Source (RDS) | Precursor is converted to a radical before deposition, allowing for synthesis on non-catalytic surfaces. researchgate.netnih.gov | Enables covalent coupling on inert and technologically relevant substrates. nih.gov | Arbitrary substrates (tested on iodine-passivated metals). nih.gov | Pre-heating of precursor gas. nih.gov |

Catalytic Debromination/Deiodination on Semiconductor Surfaces (e.g., TiO2)

The on-surface synthesis of poly-para-phenylene (PPP) wires from halogenated precursors represents a promising bottom-up approach for fabricating nanoelectronic components. While metal surfaces like gold and silver are commonly used, their metallic nature can interfere with the electronic properties of the synthesized nanostructures. acs.org Semiconducting surfaces such as titanium dioxide (TiO2) offer a desirable alternative, providing a platform to study the intrinsic properties of materials like PPP. However, the reduced reactivity of these nonmetallic surfaces often hinders the necessary dehalogenation and coupling reactions. scispace.comscirp.org

Recent research has demonstrated that this limitation can be overcome by introducing metal adatoms onto the TiO2 surface, which act as catalysts for Ullmann-type coupling reactions. scispace.comphysicsjournal.net This strategy significantly enhances reaction efficiency, lowers activation temperatures, and dramatically increases the yield of PPP formation from precursors like 4,4''-dibromo-p-terphenyl (B92568) (DBTP) and its iodinated analogue, this compound (DITP).

Detailed Research Findings:

Studies utilizing scanning tunneling microscopy (STM) and X-ray photoemission spectroscopy (XPS) have provided detailed insights into these catalytic processes on rutile TiO2(110) surfaces.

Cobalt Catalysis: The introduction of minute amounts of cobalt atoms has been shown to catalyze the Ullmann-like coupling of both DBTP and DITP. scispace.comscirp.org For DBTP, cobalt triggers debromination and the formation of an intermediate organometallic phase at room temperature. scispace.comresearchgate.net This catalytic action drastically reduces the polymerization temperature, which in turn prevents the precursor molecules from desorbing from the substrate, leading to a nearly 300% improvement in the PPP polymerization yield. scispace.com An iodinated terphenyl derivative (DITP) exhibits a similarly enhanced reaction, with the polymerization temperature dropping to 420 K in the presence of cobalt, demonstrating the general efficacy of this catalytic mechanism irrespective of the halogen atom. scispace.com

Iron Catalysis: The co-deposition of iron adatoms also shows a remarkable catalytic effect on the debromination of DBTP on TiO2(110). physicsjournal.netuh.edu In the presence of iron, precursor debromination has been observed at temperatures as low as 77 K. physicsjournal.netuh.edu This allows for the subsequent Ullmann coupling and formation of PPP wires to occur between 300–400 K, a significantly lower temperature range compared to the reaction without the catalyst. physicsjournal.netuh.edu The resulting PPP wires adsorbed on the surface were found to have a band gap of approximately 3.1 eV. physicsjournal.net

The following table summarizes the key findings of catalytic dehalogenation on TiO2 surfaces.

| Precursor | Surface | Catalyst | Key Observation | Polymerization Temperature | Outcome |

|---|---|---|---|---|---|

| 4,4''-Dibromo-p-terphenyl (DBTP) | TiO2(110) | None | Onset of dehalogenation around 475 K. rsc.org | > 475 K | Low PPP yield due to precursor desorption. scispace.com |

| 4,4''-Dibromo-p-terphenyl (DBTP) | TiO2(110) | Cobalt Adatoms | Debromination at room temperature. scispace.comresearchgate.net | Reduced significantly. scispace.com | ~300% increase in PPP yield. scispace.com |

| This compound (DITP) | TiO2(110) | Cobalt Adatoms | Shows analogous dehalogenation and yield improvement to DBTP. scirp.org | ~420 K scispace.com | Dramatically improved Ullmann-like process. scispace.com |

| 4,4''-Dibromo-p-terphenyl (DBTP) | TiO2(110) | Iron Adatoms | Debromination occurs even at 77 K. physicsjournal.netuh.edu | 300–400 K physicsjournal.net | Markedly lower temperature process; resulting PPP has ~3.1 eV band gap. physicsjournal.net |

Solution-Phase Synthetic Pathways for Poly-para-phenylene Oligomers

While on-surface synthesis provides precise control over nanostructure formation, solution-phase polymerization remains a cornerstone for producing bulk quantities of poly-para-phenylene (PPP) oligomers and polymers. These methods rely on the coupling of functionalized benzene (B151609) or biphenyl monomers. Key challenges in solution-phase synthesis include achieving high molecular weights and maintaining solubility, as unsubstituted PPP oligomers become highly insoluble beyond just a few repeating units. caltech.edu Various strategies have been developed to address these issues, primarily through the use of solubilizing side chains on the monomer units and the optimization of catalytic coupling reactions.

Several metal-catalyzed cross-coupling reactions are prominently used for the synthesis of PPPs.

Suzuki Coupling: The Suzuki coupling reaction, which couples an organoboron species with an organohalide using a palladium catalyst, is one of the most versatile and widely used methods for synthesizing PPPs. ethz.chacs.org The reaction's tolerance for a wide variety of functional groups allows for the synthesis of PPPs with diverse side chains, which is crucial for controlling properties like solubility. ethz.ch For instance, a precursor route to unsubstituted PPP involves the Suzuki polymerization of kinked, disubstituted cyclohexadienylene monomers to yield a soluble, non-aromatic precursor polymer that can be processed and then converted to PPP via thermal aromatization. acs.orgresearchgate.net This method avoids the solubility issues of direct polymerization. Water-soluble PPP derivatives have also been synthesized using Suzuki coupling in aqueous media. acs.org

Yamamoto Coupling: The Yamamoto coupling is a nickel-mediated polymerization that involves the homocoupling of aryl halides, typically using a Ni(0) complex like bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)2]. rsc.orgnih.gov This method is an effective alternative to Suzuki coupling and has been used to prepare PPPs where every phenylene unit is functionalized with a side chain, such as oligo(ethylene oxide) for applications in solid polymer electrolytes. acs.orgrsc.org The reaction proceeds by coupling two aryl halides (Ar-X, where X is Cl, Br, or I) to form an Ar-Ar bond. rsc.org

Grignard Coupling: The catalyzed Grignard coupling of 1,4-dihalobenzenes is another established route to PPPs. caltech.edu This method, often referred to as Grignard Metathesis (GRIM) polymerization, involves the reaction of a Grignard reagent (Ar-MgX) with an aryl halide in the presence of a nickel catalyst. caltech.edugoogle.com While capable of producing entirely 1,4-linked products, this approach often yields only oligomers because the growing, insoluble chains precipitate out of the solution, preventing the formation of high-molecular-weight polymers. caltech.edu

Other notable solution-phase methods include:

Diels-Alder Polymerization: This method generates the six-membered aromatic rings of the polymer backbone during the polymerization process itself. It typically involves an A2B2-type reaction between a monomer containing two diene units and another with two dienophile units, followed by aromatization. scispace.com This catalyst-free approach is efficient but can sometimes be limited by the thermodynamics of the reversible Diels-Alder reaction. scispace.com

Oxidative Coupling Polymerization: This involves the direct oxidation of benzene or substituted phenol monomers to form C-C bonds. scirp.orgphysicsjournal.net For example, benzene can be polymerized using a Lewis acid (e.g., AlCl3) and an oxidant (e.g., CuCl2). researchgate.net While direct, this method can sometimes lead to structural defects in the polymer chain. physicsjournal.net

The following table provides a comparative overview of these principal solution-phase methods.

| Method | Typical Monomers | Catalyst/Reagent | Key Characteristics |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acids/esters + Aryl halides | Palladium complex (e.g., Pd(PPh3)4) + Base | High functional group tolerance; versatile for precursor routes and soluble derivatives. ethz.chacs.org |

| Yamamoto Coupling | Aryl dihalides (homocoupling) | Nickel(0) complex (e.g., Ni(COD)2) | Effective for homopolymerization; allows functionalization on every ring. acs.orgrsc.org |

| Grignard Coupling | Aryl Grignard reagents + Aryl halides | Nickel complex | Produces 1,4-linked products; often limited to oligomers by insolubility. caltech.edu |

| Diels-Alder Polymerization | Bis-dienes + Bis-dienophiles | Typically thermal (catalyst-free) | Forms aromatic rings during polymerization; can have thermodynamic limitations. scispace.com |

| Oxidative Coupling | Benzene, Phenols | Lewis acid + Oxidant (e.g., AlCl3/CuCl2) | Direct polymerization of simple aromatics; risk of structural defects. physicsjournal.netresearchgate.net |

Adsorption Phenomena and Interfacial Interactions of 4,4 Diiodo P Terphenyl Analogues

First-Principles Studies of Molecular Adsorption on Metal Surfaces

First-principles calculations, based on density-functional theory (DFT), are powerful tools for understanding the intricate interactions between adsorbed molecules and metal substrates at an atomic level. bohrium.comnih.gov These computational methods provide insights into adsorption geometries, energies, and the electronic properties of the molecule-surface system.

Systematic first-principles calculations have been conducted to investigate the adsorption of 4,4''-diamino-p-terphenyl (B1209156) (DAT) on a Cu(001) surface. mdpi.comresearchgate.net The studies reveal that the most stable configuration involves the DAT molecule lying flat on the surface. mdpi.comresearchgate.net In this arrangement, the molecule is rotated by approximately 13° relative to the nih.gov surface direction. mdpi.comresearchgate.net

The stability of the adsorption configuration is significantly influenced by the adsorption sites of the benzene (B151609) rings and the nitrogen atoms of the DAT molecule. mdpi.comresearchgate.net Analysis of the electron density difference indicates an accumulation of electrons at the interface between the DAT molecule and the Cu(001) surface, signifying a strong interaction. mdpi.comresearchgate.net This strong interaction is further evidenced by the change in the projected density of states of the DAT molecule, which transitions from semiconducting in its freestanding state to metallic upon adsorption. mdpi.comresearchgate.net

Table 1: Adsorption Characteristics of DAT on Cu(001)

| Property | Value |

| Most Stable Adsorption Angle | 13.2° relative to nih.gov direction mdpi.com |

| Adsorption Energy | -3.871 eV mdpi.com |

| Shortest C-Cu Distance | 2.19 Å mdpi.com |

| Shortest N-Cu Distance | 2.20 Å mdpi.com |

These findings provide valuable information for controlling the properties and functions of DAT molecules on surfaces and offer insights applicable to other organic molecule/surface systems. mdpi.com

Theoretical modeling has been extended to other halogenated terphenyls to understand the mechanisms of their on-surface reactions. acs.org Computational studies on biphenyl (B1667301) systems, as a model for larger terphenyls, have detailed the processes of dehalogenation, recombination, and diffusion on coinage metal surfaces like copper, silver, and gold. acs.org

These studies show that halogen atoms can "poison" the surface, which can impede the long-range ordering of the self-assembled structures. acs.org Furthermore, theoretical calculations of core-level shifts for carbon and halogen atoms provide valuable reference data for experimental techniques like X-ray photoelectron spectroscopy, aiding in the reliable detection of self-assembly. acs.org The choice of halogen (e.g., bromine vs. iodine) and the specific metal substrate significantly influence the reaction pathways and kinetics. acs.org

Scanning Tunneling Microscopy (STM) Investigations of Surface Assemblies

The self-assembly of organic molecules on metal surfaces is a key process in the bottom-up fabrication of two-dimensional nanostructures. semanticscholar.org In the case of 4,4''-diiodo-p-terphenyl, its deposition onto surfaces like iodine-passivated Au(111) at room temperature leads to the formation of self-assembled structures. researchgate.net The initial step often involves the dissociation of the carbon-iodine bond, a process known as dehalogenation. mpg.de

The resulting aryl radicals can then interact with each other and the surface, leading to various assembled structures. The specific patterns of self-assembly are influenced by factors such as the substrate material, temperature, and the chemical nature of the precursor molecule. researchgate.net

Following the dehalogenation of this compound on a surface, highly reactive biradicals are formed. Specifically, the deposition of this compound precursors can result in the self-assembly of p-terphenyl (B122091) monomeric biradicals or dimerized (p-sexiphenyl) biradicals. researchgate.net These biradicals are key intermediates in the on-surface synthesis process.

The formation of these species can be achieved by activating the halogenated precursors as they pass through a heated tube, a method that allows for the direct deposition of aryl radicals onto the surface. researchgate.net This technique enables the study of these reactive intermediates and their subsequent reactions under controlled conditions.

Upon mild heating, typically to around 400 K, the monomeric and dimeric biradicals formed from this compound undergo progressive carbon-carbon (C-C) coupling. researchgate.net This process leads to the formation of extended, one-dimensional molecular wires. researchgate.net This on-surface synthesis approach, often referred to as an Ullmann-like coupling reaction, is a powerful method for creating well-defined polyphenylene structures. researchgate.netmpg.de

The resulting molecular wires are structurally distinct from the initial self-assembled patterns of the precursor molecules. This step-wise reaction, from precursor to radical to coupled polymer, demonstrates a controlled method for fabricating covalently bonded nanostructures on surfaces.

Role of Halogen Adatom Layers in Decoupling and Self-Assembly

The introduction of a halogen adatom layer, particularly iodine, on a metal substrate serves as a critical strategy to electronically decouple adsorbed organic molecules from the underlying surface. kuleuven.beresearchgate.net This decoupling is essential for studying the intrinsic properties of the molecules and for controlling their self-assembly into well-defined nanostructures. kuleuven.be The strong interaction between the halogen atoms and the metal surface creates a passivation layer that modifies the electronic properties of the substrate, rendering it more inert. nih.govmdpi.com This effect is pivotal in the on-surface synthesis and assembly of this compound (DITP) and its analogues.

On pristine, catalytically active metal surfaces like silver (Ag) or gold (Au), the interaction between the organic adsorbate and the substrate is typically strong. This can lead to a significant hybridization of molecular and metallic electronic states, and often triggers surface-catalyzed reactions like dehalogenation, even at room temperature. In contrast, an iodine adlayer on these surfaces, such as I-Ag(111) or I-Au(111), effectively suppresses the reactivity of the substrate. nih.govmdpi.com This inertness prevents the premature C-I bond cleavage in DITP, allowing the intact molecules to adsorb and self-assemble based on weaker intermolecular forces.

The self-assembly of intact DITP molecules on an iodine-passivated Ag(111) surface is a prime example of this effect. Scanning Tunneling Microscopy (STM) has revealed that the assembly is stabilized by a combination of halogen-halogen (I···I) and halogen-hydrogen (I···H) bonds. nih.gov This results in distinct, highly regular structures that are fundamentally different from the assemblies observed on the corresponding pristine metal surface. nih.govresearchgate.net The iodine adlayer effectively "switches off" the strong molecule-substrate interaction that would otherwise dominate the assembly process, allowing the more subtle directional intermolecular interactions to guide the formation of the supramolecular architecture.

Furthermore, these halogen-passivated surfaces are crucial for the on-surface synthesis of polymers from precursors like DITP. By using a radical deposition source to generate p-terphenyl biradicals from DITP en route to the surface, these reactive species can be deposited onto an iodine-passivated substrate. nih.govacs.org The inert surface prevents the radicals from being quenched by the metal, while still allowing for sufficient mobility. mdpi.com This leads to the self-assembly of monomeric or dimeric (p-sexiphenyl) biradicals at room temperature. nih.govacs.org Subsequent mild heating can then activate C-C coupling, leading to the formation of extended poly(para-phenylene) wires. nih.govmdpi.com The registry between the biradical species and the underlying iodine monolayer is thought to play a significant role in their surface stability and subsequent polymerization. nih.gov

The decoupling properties of the halogen layer are directly related to the formation of a surface dipole, which alters the local work function. kuleuven.beresearchgate.net The bond between the halogen adatoms and the metal surface is intermediate between ionic and covalent, with the degree of ionicity influencing the extent of decoupling. researchgate.net For iodine on silver, a dense, well-ordered monolayer forms, providing a uniform template for molecular assembly. kuleuven.bemdpi.com This controlled environment is a powerful tool for two-dimensional crystal engineering, enabling the formation of complex organic nanostructures that would be inaccessible on reactive surfaces. researchgate.net

| System | Substrate | Key Observation | Outcome | Reference(s) |

| This compound (DITP) | I-Ag(111) | Intact molecules adsorb and self-assemble. | Formation of regular structures stabilized by halogen-halogen and halogen-hydrogen bonds. | nih.gov |

| p-terphenyl biradicals (from DITP) | I-Au(111) | Deposition of radicals onto the passivated surface. | Self-assembly of monomeric and dimeric biradicals at room temperature. | mdpi.comacs.org |

| p-terphenyl biradicals (from DITP) | Iodine-passivated metal surfaces | Mild heating of self-assembled radicals. | Progressive C-C coupling into extended molecular wires (poly-para-phenylene). | nih.gov |

| Triptycene derivatives | I-Au(111) | Comparison with adsorption on pristine Au(111). | Fundamental change in adsorption mode, triggering a different self-assembled structure. | researchgate.net |

Advanced Characterization Techniques in Research on 4,4 Diiodo P Terphenyl Systems

Spectroscopic Analysis of Electronic and Vibrational States

Spectroscopic techniques are fundamental in elucidating the electronic and vibrational characteristics of 4,4''-diiodo-p-terphenyl and its derivatives, especially when adsorbed on surfaces.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound, XPS is crucial for monitoring the chemical transformations that occur during on-surface synthesis.

Research on the Ullmann-type coupling of this compound on silver surfaces, such as Ag(111), has effectively utilized XPS to track the reaction pathway. researchgate.net Upon deposition of the molecules onto the substrate at room temperature, XPS analysis reveals the dissociation of the carbon-iodine (C-I) bond. This is observed through the attenuation of the iodine core-level signals and the emergence of new spectral features corresponding to the altered chemical environment of the carbon and silver atoms. Specifically, the C 1s and I 3d core-level spectra provide direct evidence of deiodination and the subsequent formation of organometallic intermediates where the terphenyl backbone is bonded to silver adatoms. researchgate.net Further annealing leads to the cleavage of the carbon-metal bonds and the formation of C-C covalent bonds, a process that is also monitored via changes in the XPS spectra.

| Core Level | Observation | Interpretation |

| I 3d | Attenuation of signal upon deposition | Dissociation of the C-I bond |

| C 1s | Shift in binding energy | Formation of organometallic intermediates and C-C bonds |

| Ag 3d | Shift and broadening | Interaction of Ag atoms with the organic molecules |

Table 1. Representative XPS observations in the study of this compound on a silver surface.

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a powerful tool for investigating the vibrational modes of molecules adsorbed on surfaces. nih.gov By analyzing the energy losses of a monochromatic electron beam scattered from the surface, one can obtain a vibrational spectrum akin to infrared or Raman spectroscopy, but with exquisite surface sensitivity.

While specific HREELS studies on this compound are not extensively documented in the literature, the technique's application to similar aromatic molecules, such as benzene (B151609) on metal surfaces, provides a strong precedent for its utility. researchgate.net For a molecule like this compound adsorbed on a surface, HREELS could provide detailed information on:

Adsorption Geometry: The orientation of the terphenyl backbone with respect to the substrate can be inferred from the relative intensities of the in-plane and out-of-plane vibrational modes. For instance, a flat-lying orientation would lead to the enhancement of out-of-plane C-H bending modes. rsc.org

Surface Bonding: The interaction between the molecule and the substrate can induce shifts in the vibrational frequencies of the molecule's internal modes. The C-H and C-C stretching and bending modes of the phenyl rings would be sensitive to the electronic perturbations caused by the surface bond.

Chemical Transformations: HREELS can monitor the cleavage of the C-I bonds and the formation of new C-C bonds during on-surface polymerization. The disappearance of vibrational modes associated with the C-I bond and the appearance of new modes related to the extended polyphenylene structure would be clear indicators of the reaction progress.

The basic principle of HREELS involves scattering a low-energy electron beam (typically 1-10 eV) off the sample and analyzing the energy of the scattered electrons. The energy loss corresponds to the excitation of a vibrational quantum.

Scanning Probe Microscopy for Nanoscale Structural and Electronic Probing

Scanning probe microscopy techniques offer real-space imaging at the atomic and molecular level, providing invaluable information about the structure and electronic properties of this compound assemblies.

Scanning Tunneling Microscopy (STM) is a premier technique for visualizing the arrangement of molecules on conductive surfaces with atomic resolution. In the context of this compound, STM has been instrumental in understanding its self-assembly and on-surface reactions.

Studies have shown that upon deposition on a Ag(111) surface, this compound molecules can be visualized individually. researchgate.net STM imaging allows for the direct observation of the deiodination process and the subsequent formation of organometallic intermediates. These intermediates often self-assemble into ordered structures, which can be clearly characterized by STM. Upon annealing, the STM images reveal the formation of covalently bonded polyphenylene chains, providing a direct visual confirmation of the Ullmann coupling reaction. The length and ordering of these polymer chains can be precisely determined from the STM data.

Furthermore, STM has been used to investigate the on-surface synthesis of polyphenylene from a diiodinated terphenyl derivative on a semiconducting TiO2(110) surface, where the catalytic role of cobalt adatoms was visualized. researchgate.net

Atomic Force Microscopy (AFM) is a versatile scanning probe technique that can image the topography of both conductive and insulating surfaces with high resolution. aps.org Unlike STM, which relies on a tunneling current, AFM measures the forces between a sharp tip and the sample surface.

While specific AFM studies focusing solely on this compound are not prevalent, the technique is widely used to characterize the morphology of self-assembled monolayers (SAMs) of related terphenyl derivatives and other organic molecules. acs.org For systems involving this compound, AFM could be employed to:

Determine Film Thickness: By scanning across a scratch in the molecular layer, the thickness of the film can be accurately measured.

Probe Mechanical Properties: In more advanced AFM modes, the mechanical properties of the molecular assemblies, such as stiffness and adhesion, can be mapped at the nanoscale.

Conducting-probe AFM (CP-AFM) has been used to measure the transport characteristics of molecular tunnel junctions based on terphenyl dithiol derivatives, demonstrating the technique's capability to probe electronic properties in conjunction with topography. rsc.org

| Technique | Information Obtained for this compound Systems |

| STM | Real-space imaging of molecular arrangement, deiodination, formation of organometallic intermediates, and covalent polymer chains. |

| AFM | Topographical mapping of film morphology, measurement of film thickness, and potential for probing mechanical and electronic properties of molecular layers. |

Table 2. Comparison of STM and AFM applications for this compound systems.

Computational Chemistry and Theoretical Frameworks

Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework for understanding the experimental observations and predicting the properties of this compound systems.

DFT calculations have been employed to investigate the electronic properties of molecular junctions based on this compound. researchgate.net These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding charge transport through the molecule. Theoretical models have been used to calculate the conductance of single-molecule junctions, showing excellent agreement with experimental measurements. researchgate.net

Furthermore, computational studies have explored the diradical character of N-heterocyclic carbene analogues of Müller's hydrocarbon, which were synthesized using this compound as a precursor. consensus.app These calculations provide insights into the electronic structure and the singlet-triplet energy gap of these novel materials.

In the context of on-surface synthesis, DFT calculations can model the adsorption geometries of this compound on different substrates, calculate the energy barriers for C-I bond cleavage, and elucidate the structure of organometallic intermediates. researchgate.net Theoretical studies have also been performed on pentacene-doped p-terphenyl (B122091) crystals, a system related to this compound, to understand the excitonic properties and the impact of the crystal environment on the electronic excitations. onetep.orgscience.gov

Conductance and Thermoelectric Measurements in Molecular Junctions

The electrical conductance and thermoelectric properties of single-molecule junctions are key to evaluating the potential of this compound in electronic and energy conversion applications. researchgate.net These properties are typically measured using techniques like the scanning tunneling microscope break junction (STM-BJ). scienceopen.com

In these experiments, a molecular junction is formed when a single molecule bridges the gap between two electrodes. By applying a bias voltage and measuring the resulting current, the electrical conductance (G) can be determined. researchgate.netscienceopen.com Furthermore, by creating a temperature difference (ΔT) across the junction and measuring the induced thermovoltage (ΔV), the Seebeck coefficient (S = -ΔV/ΔT) can be calculated. researchgate.netscienceopen.com The Seebeck coefficient is a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference and is a crucial parameter for thermoelectric applications. researchgate.netnso-journal.org

Research on diiodo-terphenyl-based junctions has revealed important insights into quantum interference effects on charge transport. researchgate.net By comparing the para (this compound) and meta (4,4''-diiodo-m-terphenyl) isomers, studies have shown significant differences in their conductance. researchgate.netresearchgate.net Statistical analysis of thousands of conductance measurements provides histograms that show the most probable conductance values. researchgate.netresearchgate.net

| Junction Configuration | Average Conductance (⟨G⟩) | Key Finding | Reference |

| para (this compound) | (2.79 ± 0.21) × 10-4 G0 | Higher conductance due to constructive interference. | researchgate.netresearchgate.net |

| meta (4,4''-diiodo-m-terphenyl) | (8.6 ± 0.25) × 10-5 G0 | Lower conductance attributed to destructive quantum interference (nodes). | researchgate.netresearchgate.net |

| (G0 is the quantum of conductance, approximately 77.5 µS) |

A powerful analytical approach involves the joint statistical analysis of simultaneously measured conductance and thermopower. researchgate.net The correlation between these two properties can serve as an unambiguous indicator of destructive quantum interference features, or nodes, in the molecule's transmission spectrum. researchgate.net It has been found that for the meta-configured diiodo-terphenyl junction, the conductance and thermopower are anticorrelated, a clear signature of a transmission node. researchgate.netacs.org This advanced measurement and analysis technique allows for a deeper understanding of the quantum mechanical principles that govern charge transport at the single-molecule level. researchgate.net

Research Applications and Potential of 4,4 Diiodo P Terphenyl in Emerging Technologies

Precursor for Conjugated Polymers and Oligomers

4,4''-Diiodo-p-terphenyl is a key starting material in the synthesis of conjugated polymers and oligomers, particularly poly(p-phenylene) and its derivatives. atomfair.comresearchgate.net The iodine substituents serve as reactive sites for various coupling reactions, allowing for the controlled formation of extended π-conjugated systems.

Poly-para-phenylene Synthesis and Characterization

Poly(p-phenylene) (PPP) is a prototypical conjugated polymer with desirable electronic and thermal properties. nih.govwikipedia.org The synthesis of well-defined PPP has been a long-standing challenge due to the insolubility of longer oligomers. nih.gov The use of this compound as a monomer in surface-assisted synthesis has emerged as a powerful strategy to overcome this limitation.

On-surface synthesis involves the deposition of precursor molecules onto a catalytically active surface, typically under ultra-high vacuum conditions. The surface mediates the dehalogenation and subsequent polymerization of the molecules. For instance, the Ullmann coupling reaction, a classic method for forming carbon-carbon bonds, has been successfully adapted for on-surface synthesis using this compound. researchgate.net Upon deposition on surfaces like copper (Cu(111)) or silver (Ag(111)), the carbon-iodine bonds in this compound cleave at elevated temperatures, generating reactive aryl radicals. researchgate.netnih.gov These radicals then couple to form poly(p-phenylene) chains. nih.gov

The process can be summarized in the following steps:

Deposition: this compound molecules are deposited onto a metal surface.

Dehalogenation: Thermal annealing causes the cleavage of the C-I bonds, leaving behind terphenyl radicals.

Polymerization: The radicals diffuse on the surface and couple to form poly(p-phenylene) chains.

Researchers have employed techniques like scanning tunneling microscopy (STM) to visualize and characterize the resulting polymer chains at the atomic scale. nih.govnih.gov These studies have provided valuable insights into the reaction mechanisms, including the formation of organometallic intermediates where metal adatoms from the substrate temporarily bridge the terphenyl units before covalent C-C bond formation. researchgate.netnih.gov The choice of substrate and reaction conditions, such as temperature, can significantly influence the reaction pathway and the quality of the resulting polymer chains. researchgate.netnih.gov For example, using light in conjunction with heat has been shown to lower the required annealing temperatures for the Ullmann coupling, enhancing the reactivity of surfaces like Ag(100). researchgate.net

Materials for Organic Electronics and Photonics

The poly(p-phenylene) and related conjugated polymers synthesized from this compound exhibit promising properties for applications in organic electronics and photonics. oaepublish.com Their extended π-conjugation leads to desirable electronic characteristics, such as semiconductivity, making them suitable for use in:

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound are being investigated for their potential in OLEDs. The rigid and planar structure of the p-terphenyl (B122091) backbone can lead to high charge carrier mobility and efficient light emission.

Organic Photovoltaics (OPVs): The electronic properties of these materials make them candidates for use as donor or acceptor components in the active layer of organic solar cells.

Organic Field-Effect Transistors (OFETs): The ordered assembly of poly(p-phenylene) chains on surfaces can facilitate efficient charge transport, a key requirement for high-performance OFETs. nih.gov

The ability to tune the electronic and optical properties of these polymers by modifying the precursor molecule or the synthesis conditions offers a pathway to tailor materials for specific device applications. For instance, the synthesis of fluorine-containing poly(p-phenylene) from a derivative of this compound has been demonstrated for use as a protective layer for zinc anodes in aqueous batteries. oaepublish.com

Molecular Building Blocks for Nanoscale Devices

The precise dimensions and well-defined structure of this compound make it an ideal building block for the bottom-up fabrication of nanoscale electronic components.

Single-Molecule Devices and Their Electrical Properties

The field of molecular electronics aims to use individual molecules as active components in electronic circuits. fiveable.me this compound and its derivatives have been studied in the context of single-molecule junctions, where a single molecule is connected between two electrodes. researchgate.netresearchgate.net The electrical conductance of such a junction is highly sensitive to the molecule's structure and its connection to the electrodes.

Theoretical and experimental studies have investigated the charge transport properties of single-molecule junctions based on terphenyl backbones. researchgate.netresearchgate.net These studies explore phenomena like quantum interference, where the wave-like nature of electrons leads to constructive or destructive interference, influencing the molecule's conductance. researchgate.net By comparing the conductance of molecules with different connection points (e.g., para vs. meta), researchers can gain insights into the fundamental principles of charge transport at the molecular scale. researchgate.netresearchgate.net

| Property | Para-configured Junction (this compound) | Meta-configured Junction (4,4''-diiodo-m-terphenyl) |

| Average Conductance | Higher | Lower |

| Quantum Interference | Constructive (typically) | Destructive (node) |

| Potential Application | Molecular Wire | Molecular Switch |

This table provides a simplified comparison based on general principles of quantum interference in molecular junctions.

The ability to control the conductance of a single molecule by external stimuli, such as light or an electric field, is a key goal for developing molecular switches and transistors. oejournal.org

Role in Fabricating Molecular Wires and Networks

The linear, rigid structure of this compound makes it an excellent candidate for the construction of molecular wires, which are one-dimensional conducting channels. researchgate.net The on-surface synthesis methods described earlier can be used to grow long, ordered chains of poly(p-phenylene), effectively creating molecular wires. acs.org These wires can, in principle, be used to interconnect different components in a nanoscale circuit.

Furthermore, by using precursor molecules with different geometries or functionalities, it is possible to create more complex two-dimensional molecular networks. For example, the on-surface synthesis of hexagonal macrocycles, known as hyperbenzenes, has been achieved using a brominated m-terphenyl (B1677559) precursor, demonstrating the potential to create porous nanostructures. nih.gov While not directly using this compound, this work highlights the versatility of the on-surface synthesis approach with terphenyl-based building blocks. The fabrication of such networks with atomic precision opens up possibilities for creating templates for the growth of other nanomaterials or for applications in molecular sieving and sensing.

Fundamental Studies in Surface Chemistry and Molecular Adsorption

The interactions of this compound with various surfaces are a subject of fundamental research in surface chemistry and molecular adsorption. nih.govmdpi.com Understanding how these molecules arrange themselves on a surface and how they interact with the substrate is crucial for controlling their subsequent reactivity in on-surface synthesis.

Studies using techniques like scanning tunneling microscopy and density functional theory have provided detailed information on the adsorption geometry of terphenyl-based molecules on different metal surfaces. nih.govnih.govmdpi.com For instance, research on a similar molecule, 4,4″-diamino-p-terphenyl on a Cu(001) surface, revealed that the molecule lies flat with a specific rotation angle relative to the substrate's crystal lattice, and the stability of the adsorption depends on the precise location of the benzene (B151609) rings and functional groups. mdpi.com

The dehalogenation process itself is a key area of investigation. Studies on molecules with different halogen substituents (e.g., iodine and bromine) have shown that the cleavage of the carbon-halogen bond can be selective, depending on the bond strength and the reaction conditions. nih.gov This chemoselectivity offers an additional level of control in the design of on-surface reactions, allowing for the stepwise formation of complex molecular architectures. nih.gov The study of these fundamental processes provides the knowledge base needed to rationally design and optimize the synthesis of novel nanostructures on surfaces. nih.gov

Exploration in Optoelectronic and Sensing Applications

The rigid, linear structure and the reactive carbon-iodine bonds of this compound (DITP) make it a significant precursor molecule in the bottom-up fabrication of materials for advanced optoelectronic and sensing technologies. Research has primarily focused on its use in on-surface synthesis to create precisely defined one-dimensional (1D) nanostructures and in fundamental studies of charge transport at the molecular level.

The primary application of DITP in this field is as a molecular building block for the synthesis of poly(p-phenylene) (PPP) chains, which are essentially molecular wires. This process, known as on-surface synthesis, allows for the creation of covalently bonded nanostructures directly on a substrate, offering a high degree of control over the final architecture. The process typically involves the deposition of DITP molecules onto a catalytic metal surface, such as gold (Au) or silver (Ag), under ultra-high vacuum conditions. Upon thermal annealing, the carbon-iodine bonds cleave, and the resulting reactive terphenyl units polymerize into long, ordered chains. This method is a cornerstone for developing components for molecular-scale electronics. nii.ac.jpuni-graz.at

In a typical on-surface synthesis process, the following steps occur:

Deposition : this compound is sublimated onto a metal substrate, like Au(111) or Ag(111). nii.ac.jpresearchgate.net

Dehalogenation : As the surface is heated, the C-I bonds break, leaving behind highly reactive radical species. The dissociated iodine atoms are adsorbed onto the metal surface. nii.ac.jp

Polymerization : The surface-stabilized radicals diffuse and react with each other in an Ullmann-type coupling reaction, forming strong carbon-carbon bonds to create poly(p-phenylene) chains. researchgate.net

The table below summarizes typical conditions and outcomes for the on-surface polymerization of halogenated terphenyls.

| Precursor | Substrate | Annealing Temperature | Resulting Structure | Synthesis Method |

| 4,4''-dibromo-p-terphenyl (B92568) | Ag(100) | 473 K (200 °C) | Poly-para-phenylene | Light-assisted on-surface synthesis |

| 4,4''-diiodo-m-terphenyl | Ag(111) | 460 K (187 °C) | Covalently bonded molecular subunits | Ullmann Coupling |

| 2′,3′,5′,6′-tetrafluoro-4,4″-diiodo-1,1′:4′,1″-terphenyl | Zinc (Zn) | Not Applicable | Poly(p-phenylene) film (CityU-42) | Cathodic Dehalogenation |

This table presents data for DITP and its close analogues to illustrate the general parameters of on-surface synthesis. researchgate.netoaepublish.com

The electronic properties of these resulting nanostructures are of significant interest. Research into single-molecule junctions, where a single DITP molecule is positioned between two electrodes, provides critical data on its charge transport capabilities. These studies are vital for designing future molecular electronic devices. A key finding is the measurement of the electrical conductance of a single para-configured DITP molecule, which is fundamental to its potential use in electronic components. researchgate.netresearchgate.net

While DITP is a foundational component, derivatives are also being explored. For instance, a fluorinated derivative, 2′,3′,5′,6′-tetrafluoro-4,4″-diiodo-1,1′:4′,1″-terphenyl, has been used to form a protective polymer film on zinc anodes through electrochemical deposition, demonstrating the versatility of DITP-based structures in energy storage applications, a field closely related to optoelectronics. oaepublish.com

The potential for DITP in sensing applications stems from these same properties. The electronic characteristics of molecular wires or single-molecule junctions can be highly sensitive to their local environment. The adsorption of analyte molecules could alter the conductance of a DITP-based molecular junction, forming the basis of a highly sensitive chemical sensor. nih.gov Foundational studies on similar molecules, such as 4,4″-diamino-p-terphenyl (DAT), have shown that adsorption onto a metal surface significantly alters the molecule's electronic properties, changing it from semiconducting to metallic in character. mdpi.com This sensitivity to surface interactions is a key requirement for a sensing material.

The table below details the measured conductance of a single this compound molecule in a molecular junction, a critical parameter for both optoelectronic and sensing device modeling.

| Parameter | Value | Experimental Context |

| Average Conductance (⟨G⟩) | (2.79 ± 0.21) × 10⁻⁴ G₀* | Measurement of a single para-configured DITP molecular junction at 300 K. |

*G₀ represents the quantum of conductance. researchgate.netresearchgate.net

Although direct application in commercial OLEDs as an emitter is less common, the creation of conductive polyphenylene structures from DITP is relevant for charge-transport layers and other components within such devices. oaepublish.com The principles demonstrated with DITP are crucial for the rational design of next-generation materials for a variety of emerging technologies.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterochloroform (CDCl₃) should reveal aromatic proton signals (δ 7.2–8.0 ppm) and absence of impurities. The iodine atoms induce deshielding, shifting peaks downfield .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 506.806 (C₁₈H₁₂I₂⁺) .

- X-ray Crystallography : Single-crystal analysis can resolve the planar terphenyl backbone and iodine substituent geometry .

Advanced Tip : Compare experimental IR/Raman spectra with computational models (e.g., DFT) to detect subtle conformational differences .

How should researchers reconcile discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?

Advanced Research Focus

Discrepancies often arise from:

- Impurity profiles : Trace solvents or side products (e.g., mono-iodinated byproducts) alter melting points. Use differential scanning calorimetry (DSC) to assess thermal behavior .

- Crystallinity : Polymorphism can affect solubility. Conduct powder X-ray diffraction (PXRD) to identify crystalline phases .

Methodological Strategy : Reproduce synthesis under inert conditions (argon/vacuum) to minimize oxidative byproducts and validate data against peer-reviewed studies .

What role does this compound play in designing optoelectronic materials, and how are its electronic properties characterized?

Advanced Research Focus

The iodine atoms enhance polarizability, making the compound useful in:

- Organic semiconductors : UV-Vis spectroscopy and cyclic voltammetry (CV) reveal a HOMO-LUMO gap (~3.2 eV) suitable for charge transport .

- Surface-enhanced Raman spectroscopy (SERS) : Adsorption on Au/Ag nanoparticles amplifies Raman signals, enabling trace detection .

Experimental Design : Use time-resolved fluorescence to study exciton dynamics in thin films .

What challenges arise in scaling up this compound synthesis, and how can catalytic systems be optimized?

Q. Advanced Research Focus

- Catalyst poisoning : Iodide byproducts deactivate Pd catalysts. Additives like tetrabutylammonium iodide (TBAI) improve catalyst turnover .

- Solvent limitations : Switch from DMF (high-boiling) to toluene/THF for easier post-reaction separation .

Data-Driven Approach : Apply design of experiments (DoE) to optimize temperature, catalyst loading, and solvent ratios .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of iodine vapors .

- Waste disposal : Collect halogenated waste separately and incinerate via certified facilities to prevent environmental release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.